2-chloro-N-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)benzamide
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Overview
Description
2-chloro-N-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)benzamide is a complex organic compound characterized by its multiple halogen atoms and aromatic structures
Preparation Methods
The synthesis of 2-chloro-N-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)benzamide typically involves multiple steps. One common synthetic route includes the reaction of 2-chlorobenzoyl chloride with 2,2,2-trichloroethylamine in the presence of a base to form an intermediate. This intermediate is then reacted with 4-chloroaniline and a thiocarbonyl reagent under controlled conditions to yield the final product .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-chloro-N-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, breaking down into simpler components
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-chloro-N-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)benzamide can be compared with similar compounds such as:
- 2-chloro-N-(2,2,2-trichloro-1-{[(2,4-dibromo-6-methylanilino)carbothioyl]amino}ethyl)acetamide
- 3-chloro-N-(2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethyl)benzamide
- 2-phenyl-N-(2,2,2-trichloro-1-{[(2,4-dibromo-5-methylanilino)carbothioyl]amino}ethyl)acetamide .
These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical properties and potential applications. The uniqueness of this compound lies in its specific combination of halogen atoms and aromatic structures, which confer distinct reactivity and functionality.
Properties
Molecular Formula |
C16H12Cl5N3OS |
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Molecular Weight |
471.6 g/mol |
IUPAC Name |
2-chloro-N-[2,2,2-trichloro-1-[(4-chlorophenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C16H12Cl5N3OS/c17-9-5-7-10(8-6-9)22-15(26)24-14(16(19,20)21)23-13(25)11-3-1-2-4-12(11)18/h1-8,14H,(H,23,25)(H2,22,24,26) |
InChI Key |
DWSYIKXQUSHSPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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